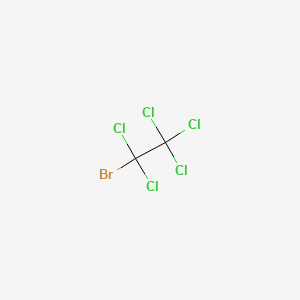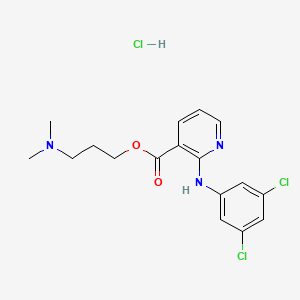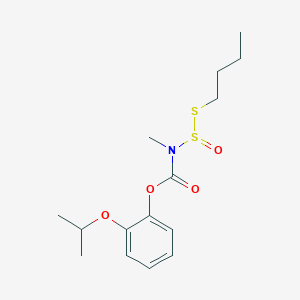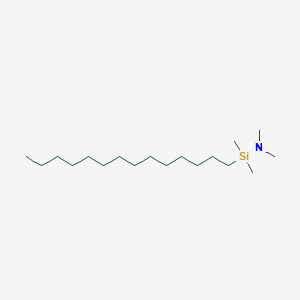
N,N,1,1-Tetramethyl-1-tetradecylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1,1-Tetramethyl-1-tetradecylsilanamine is a silane-based compound characterized by the presence of a silicon atom bonded to a tetradecyl group and two N,N-dimethyl groups
Méthodes De Préparation
The synthesis of N,N,1,1-Tetramethyl-1-tetradecylsilanamine typically involves the reaction of tetradecyltrichlorosilane with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
N,N,1,1-Tetramethyl-1-tetradecylsilanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various silane derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed from these reactions are typically silanol, silane, and substituted silane derivatives.
Applications De Recherche Scientifique
N,N,1,1-Tetramethyl-1-tetradecylsilanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N,1,1-Tetramethyl-1-tetradecylsilanamine involves its interaction with molecular targets through the silicon atom. The compound can form stable complexes with various substrates, facilitating their modification or stabilization. The pathways involved in its action include nucleophilic substitution and coordination chemistry, where the silicon atom plays a central role.
Comparaison Avec Des Composés Similaires
N,N,1,1-Tetramethyl-1-tetradecylsilanamine can be compared with other similar compounds such as:
N,N,1,1-Tetramethyl-1-octadecylsilanamine: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Tetramethylammonium: A simpler quaternary ammonium compound with different chemical behavior due to the absence of a silicon atom.
Leptospermone: A β-triketone with different functional groups and applications.
Propriétés
Numéro CAS |
77303-22-1 |
|---|---|
Formule moléculaire |
C18H41NSi |
Poids moléculaire |
299.6 g/mol |
Nom IUPAC |
N-[dimethyl(tetradecyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H41NSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-20(4,5)19(2)3/h6-18H2,1-5H3 |
Clé InChI |
ATPIGQZMOQTAFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC[Si](C)(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


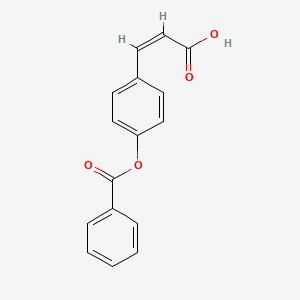

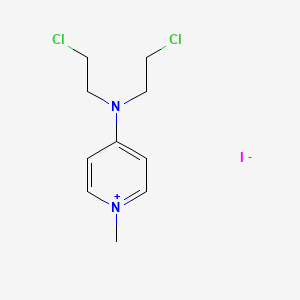
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

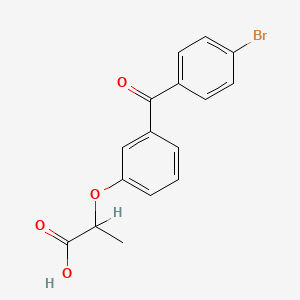
![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)
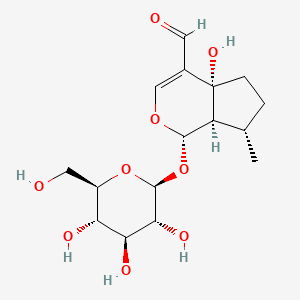

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
